molecular formula C12H9N2O4- B13739913 (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate

(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate

Cat. No.: B13739913
M. Wt: 245.21 g/mol
InChI Key: XMHMQLXUPVUQGZ-UXBLZVDNSA-M
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Description

(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is an organic compound characterized by its cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethyl-3-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines or alcohols, solvents like dimethylformamide.

Major Products Formed

    Oxidation: 3-amino-3-(4-ethyl-3-nitrophenyl)prop-2-enoate.

    Reduction: 3-(4-ethyl-3-nitrophenyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create new drug candidates with therapeutic properties.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    3-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enoate: A similar compound with a methyl group instead of an ethyl group.

    3-cyano-3-(4-ethyl-3-aminophenyl)prop-2-enoate: A derivative where the nitro group is replaced by an amino group.

Uniqueness

(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is unique due to its specific spatial configuration (Z-isomer) and the presence of both cyano and nitro functional groups

Properties

Molecular Formula

C12H9N2O4-

Molecular Weight

245.21 g/mol

IUPAC Name

(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H10N2O4/c1-2-8-3-4-9(5-11(8)14(17)18)10(7-13)6-12(15)16/h3-6H,2H2,1H3,(H,15,16)/p-1/b10-6+

InChI Key

XMHMQLXUPVUQGZ-UXBLZVDNSA-M

Isomeric SMILES

CCC1=C(C=C(C=C1)/C(=C/C(=O)[O-])/C#N)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=C(C=C1)C(=CC(=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

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